molecular formula C15H21NO B2569445 N-Benzyl-4-prop-2-enyloxan-4-amine CAS No. 1845697-60-0

N-Benzyl-4-prop-2-enyloxan-4-amine

Cat. No. B2569445
CAS RN: 1845697-60-0
M. Wt: 231.339
InChI Key: WCIRTUMKYIPIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-4-prop-2-enyloxan-4-amine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use as a research tool.

Scientific Research Applications

  • Catalytic Applications in Synthesis :

    • A study by Adamson, Jeddi, and Malcolmson (2019) discusses the use of conjugated enynes in Pd-catalyzed intermolecular hydroamination, producing chiral allenes with pendant allylic amines. This process highlights the potential of N-Benzyl-4-prop-2-enyloxan-4-amine in enantioselective synthesis and catalysis (Adamson, Jeddi, & Malcolmson, 2019).
  • Photoredox Catalysis in Aromatic C-H Bond Functionalization :

    • Romero et al. (2015) explored the use of photoredox catalysis for the site-selective amination of aromatic compounds. This method is significant for pharmaceutical research and could involve the functionalization of compounds like N-Benzyl-4-prop-2-enyloxan-4-amine (Romero, Margrey, Tay, & Nicewicz, 2015).
  • Advances in C-H Amination :

    • Yoo et al. (2011) presented a method for C-H amination of N-aryl benzamides, which could be relevant for the functionalization of N-Benzyl-4-prop-2-enyloxan-4-amine (Yoo, Ma, Mei, Chan, & Yu, 2011).
  • Electrochemically Initiated Oxidative Amination :

    • Gao et al. (2014) discussed an electrochemical approach to couple benzoxazoles and amines, leading to 2-aminobenzoxazoles. This methodology could be applied to compounds like N-Benzyl-4-prop-2-enyloxan-4-amine (Gao, Li, Zeng, Tian, Hu, & Little, 2014).
  • Metal-Free Route to 2-Aminobenzoxazoles :

    • Lamani and Prabhu (2011) developed a metal-free oxidative amination route for benzoxazole, a process potentially applicable to N-Benzyl-4-prop-2-enyloxan-4-amine (Lamani & Prabhu, 2011).

properties

IUPAC Name

N-benzyl-4-prop-2-enyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-2-8-15(9-11-17-12-10-15)16-13-14-6-4-3-5-7-14/h2-7,16H,1,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIRTUMKYIPIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCOCC1)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-(prop-2-en-1-yl)oxan-4-amine

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